4-(2,4-dichlorophenyl)-6-methyl-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Description
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This includes determining properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties may also be analyzed .Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been known to exhibit diverse pharmacological effects
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that many thiazole derivatives have been found to interact with their targets through various mechanisms, such as inhibition of matrix metallo-proteinases, kinases, and anti-apoptotic bcl2 family proteins
Biochemical Pathways
Thiazole derivatives have been known to affect a variety of biochemical pathways, including those involved in cancer cell proliferation
Result of Action
Thiazole derivatives have been known to exhibit potent antileishmanial and antimalarial activities , and some have shown significant anticancer activities
Safety and Hazards
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-6-methyl-N-(4-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3OS/c1-10-3-6-13(7-4-10)23-18(25)16-11(2)22-19(26)24-17(16)14-8-5-12(20)9-15(14)21/h3-9,17H,1-2H3,(H,23,25)(H2,22,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLCOCMKMKDJRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=C(C=C(C=C3)Cl)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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